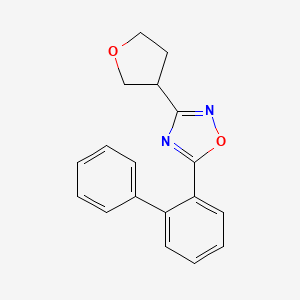
5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, also known as BTF, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a member of the oxadiazole family and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is complex and not yet fully understood. However, it has been suggested that this compound acts by inhibiting the activity of specific enzymes and proteins. For example, this compound has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. By inhibiting this enzyme, this compound may help to improve insulin sensitivity and reduce the risk of type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-bacterial properties by inhibiting the growth of several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, the synthesis of this compound is a complex process that requires specialized equipment and skilled personnel. In addition, the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the research on 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based therapeutics for the treatment of type 2 diabetes. Another area of interest is the study of this compound as a potential anti-cancer agent. Further research is also needed to understand the mechanism of action of this compound and its effects on different biological systems. Finally, the synthesis of this compound can be optimized to make it more accessible for scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the field of scientific research. It has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. While the synthesis of this compound is a complex process, its versatile biological activities make it a promising candidate for future research.
Métodos De Síntesis
The synthesis of 5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction between 5-bromo-2-iodobiphenyl and tetrahydrofuran-3-carboxylic acid followed by the cyclization reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through the reaction with 2-chloroacetyl chloride. The synthesis method of this compound is a complex process that requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
5-biphenyl-2-yl-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to be an effective inhibitor of protein tyrosine phosphatase 1B, which plays a critical role in the regulation of insulin signaling. This makes this compound a potential therapeutic agent for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
3-(oxolan-3-yl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-6-13(7-3-1)15-8-4-5-9-16(15)18-19-17(20-22-18)14-10-11-21-12-14/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJQNPQJFOLXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685635.png)
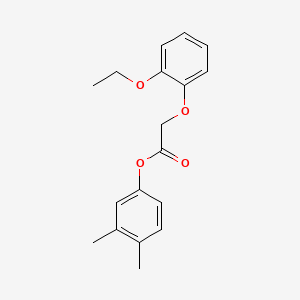
![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)
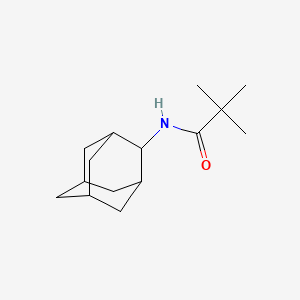
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
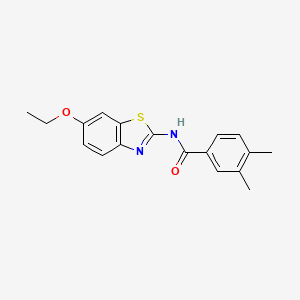
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
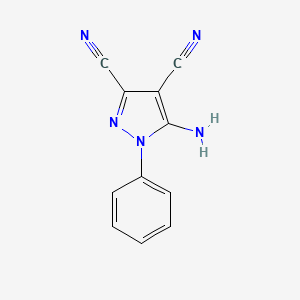
![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
